Product packaging for [1-(3-Chlorophenyl)propyl](methyl)amine(Cat. No.:CAS No. 953729-66-3)

[1-(3-Chlorophenyl)propyl](methyl)amine

Cat. No.: B13898572
CAS No.: 953729-66-3
M. Wt: 183.68 g/mol
InChI Key: MPJFGLACIUZBET-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenylalkylamines

Halogenated phenylalkylamines are a class of organic compounds characterized by a phenyl ring, an alkyl chain, and an amine group, with one or more halogen atoms substituted on the phenyl ring. The presence and position of the halogen atom, in this case, a chlorine atom at the meta position (position 3) of the phenyl ring, significantly influence the compound's physicochemical properties. This alteration in electron density and steric hindrance can affect its reactivity, polarity, and biological interactions compared to its non-halogenated counterparts.

The structural features of 1-(3-Chlorophenyl)propylamine, specifically the secondary amine and the chiral center at the first carbon of the propyl chain, offer multiple sites for chemical modification. This makes it a valuable building block in synthetic organic chemistry. The amine group can act as a nucleophile or a base, while the aromatic ring can undergo further substitution reactions. The chlorine atom can also be a site for various coupling reactions, further expanding its synthetic utility.

Below is a data table summarizing the key structural and chemical properties of 1-(3--Chlorophenyl)propylamine.

PropertyValue
IUPAC Name 1-(3-chlorophenyl)-N-methylpropan-1-amine
Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
Structure A propyl chain attached to a methylamine (B109427) group and a phenyl ring with a chlorine atom at the 3-position.
Functional Groups Secondary amine, Chlorinated aromatic ring
Chirality Chiral at the carbon atom bonded to the phenyl ring and the amine group.

Historical Overview of Chemical Synthesis and Early Characterization

A plausible and historically significant method for the synthesis of 1-(3-Chlorophenyl)propylamine is reductive amination . This two-step process would involve the reaction of 3-chloropropiophenone (B135402) with methylamine to form an intermediate imine, which is then reduced to the final secondary amine product. Various reducing agents could have been employed, with sodium borohydride (B1222165) and catalytic hydrogenation being common choices during the mid-20th century.

Another potential synthetic route involves the use of a Grignard reagent . This would entail the reaction of a Grignard reagent derived from a 3-chlorophenyl halide with a suitable electrophile containing the propyl-methylamine backbone, or a variation thereof.

Early characterization of such a compound would have relied on classical analytical techniques. These methods would have been crucial in confirming the structure and purity of the synthesized molecule.

Key Early Characterization Techniques:

Elemental Analysis: To determine the empirical formula by measuring the percentage composition of carbon, hydrogen, nitrogen, and chlorine.

Melting Point and Boiling Point Determination: To assess the purity of the compound.

Titration: To determine the basicity of the amine group.

Spectroscopy (emerging in the mid-20th century):

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the N-H bond in the secondary amine and the C-Cl bond of the chlorinated aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (later development): To provide detailed information about the structure, including the number and connectivity of protons and carbon atoms.

Significance in Advanced Chemical Synthesis and Materials Science Precursors

The true significance of 1-(3-Chlorophenyl)propylamine lies in its potential as a versatile precursor in the synthesis of more complex and functionally diverse molecules. The combination of its functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic pathways.

In the realm of pharmaceutical synthesis , phenylalkylamine scaffolds are common in a variety of drug molecules. The specific substitution pattern of 1-(3-Chlorophenyl)propylamine could be a key component in the synthesis of novel therapeutic agents. The chlorine atom can influence the metabolic stability and binding affinity of a potential drug molecule. google.com

In materials science , the incorporation of halogenated organic compounds into polymers can impart desirable properties such as flame retardancy and altered electronic characteristics. While direct applications of 1-(3-Chlorophenyl)propylamine in materials science are not extensively documented, its structure suggests potential as a monomer or a modifying agent in the creation of functional polymers. The amine functionality could be used to create polyamides or polyimides, while the chlorinated phenyl group could enhance the thermal stability or flame resistance of the resulting material.

The table below outlines the potential applications of this compound as a precursor.

FieldPotential Application as a Precursor
Advanced Chemical Synthesis - Building block for complex organic molecules.- Intermediate in multi-step synthetic pathways.- Scaffold for combinatorial chemistry libraries.
Pharmaceuticals - Starting material for the synthesis of active pharmaceutical ingredients (APIs).- Precursor for compounds with potential biological activity.
Materials Science - Monomer for the synthesis of specialty polymers (e.g., polyamides, polyimides).- Modifying agent to impart specific properties (e.g., flame retardancy, altered conductivity) to existing polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN B13898572 [1-(3-Chlorophenyl)propyl](methyl)amine CAS No. 953729-66-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

953729-66-3

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14ClN/c1-3-10(12-2)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3

InChI Key

MPJFGLACIUZBET-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Chlorophenyl Propyl Methyl Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. lkouniv.ac.in It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inslideshare.net For 1-(3-Chlorophenyl)propylamine, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This is a strategic choice because the C-N bond can be reliably formed through several well-established reactions, most notably reductive amination. researchgate.netox.ac.uk

This C-N disconnection breaks the target molecule into two synthons: a nucleophilic amine synthon and an electrophilic carbonyl synthon. The corresponding real-world chemical reagents, or synthetic equivalents, for these synthons are methylamine (B109427) and 1-(3-chlorophenyl)propan-1-one, respectively. This approach simplifies the synthesis to the preparation of a key ketone intermediate followed by a coupling reaction with a simple primary amine.

Retrosynthetic analysis of <a =1-(3-Chlorophenyl)propylamine, showing the C-N disconnection to yield 1-(3-chlorophenyl)propan-1-one and methylamine as precursors." src="https://i.imgur.com/EXAMPLE.png"/>
Figure 1: Retrosynthetic disconnection of the target molecule.

Precursor Synthesis and Optimization

The most direct and widely used method for synthesizing aromatic ketones like 1-(3-chlorophenyl)propan-1-one is the Friedel-Crafts acylation. mdpi.comrsc.orgnih.gov This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. rsc.org For the synthesis of 1-(3-chlorophenyl)propan-1-one, the reaction proceeds by treating chlorobenzene (B131634) with propanoyl chloride and a Lewis acid such as aluminum chloride (AlCl₃).

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction between propanoyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich chlorobenzene ring. The chlorine substituent is a deactivating but ortho, para-directing group; however, the steric hindrance at the ortho position often favors the formation of the para-substituted product. To obtain the desired meta-substituted product, specific reaction conditions or alternative starting materials may be required, although some meta product is typically formed and can be separated.

Table 1: Reactants in Friedel-Crafts Acylation for Ketone Precursor Synthesis

Reactant Role Structure
Chlorobenzene Aromatic Substrate C₆H₅Cl
Propanoyl Chloride Acylating Agent CH₃CH₂COCl

Alternative pathways to 1-(3-chlorophenyl)propan-1-one can be envisioned starting from other commercially available 3-chlorophenyl derivatives. These routes provide flexibility if the primary Friedel-Crafts route is inefficient or produces undesirable isomer mixtures.

Two plausible alternative derivatizations include:

Oxidation of a Secondary Alcohol: The ketone can be prepared by the oxidation of the corresponding secondary alcohol, 1-(3-chlorophenyl)propan-1-ol (B1352720). This oxidation can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, providing a controlled and often high-yielding route to the desired ketone.

Grignard Reaction with a Nitrile: Another approach involves the reaction of 3-chlorobenzonitrile (B1581422) with an ethylmagnesium bromide Grignard reagent. This reaction forms an imine intermediate which, upon acidic hydrolysis, yields 1-(3-chlorophenyl)propan-1-one.

Reductive Amination Routes and Catalytic Systems

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org It typically proceeds as a one-pot reaction where a ketone or aldehyde is mixed with an amine and a reducing agent. The reaction first involves the formation of an imine or enamine intermediate, which is then reduced in situ to the final amine product. wikipedia.org

For the synthesis of 1-(3-Chlorophenyl)propylamine, this involves reacting 1-(3-chlorophenyl)propan-1-one with methylamine. A key advantage of this method is that it avoids the problem of over-alkylation, which can be an issue with direct alkylation of amines. researchgate.net

The reaction between the ketone precursor and methylamine under weakly acidic conditions leads to the formation of an N-substituted iminium ion intermediate. This intermediate is more susceptible to reduction by hydride reagents than the initial ketone. Mild reducing agents are therefore preferred as they can selectively reduce the iminium ion as it forms, without significantly reducing the starting ketone.

Sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃, is a particularly effective reagent for this purpose due to its mildness and selectivity for imines over ketones. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Triacetoxyborohydride STAB Mild, selective for imines/iminiums, non-toxic byproducts.
Sodium Cyanoborohydride NaBH₃CN Effective at slightly acidic pH, but generates toxic cyanide waste.

An alternative to stoichiometric hydride reagents is catalytic hydrogenation. This "greener" approach involves the reduction of the C=N double bond of the pre-formed or in-situ generated imine using molecular hydrogen (H₂) and a heterogeneous metal catalyst. wikipedia.orgnih.gov This method avoids the production of large quantities of chemical waste associated with hydride reagents.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. acs.orgmdpi.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. Palladium-based catalysts are often highly effective for the hydrogenation of imines, providing good yields of the corresponding amine. dicp.ac.cnacs.org Bimetallic catalysts, such as Pd-Cu systems, have also been developed to improve selectivity and efficiency. acs.org

Table 3: Catalytic Systems for Imine Hydrogenation

Catalyst Hydrogen Source Typical Conditions
Palladium on Carbon (Pd/C) H₂ gas 1-10 atm H₂, Room Temperature, Methanol/Ethanol solvent. mdpi.com
Platinum(IV) Oxide (PtO₂) H₂ gas 1-4 atm H₂, Room Temperature, Acetic Acid/Ethanol solvent.

Stereoselective Synthesis of Enantiomers

The presence of a stereocenter at the carbon atom bonded to both the chlorophenyl ring and the methylamino group means that 1-(3-Chlorophenyl)propylamine can exist as two enantiomers. Stereoselective synthesis aims to produce one of these enantiomers preferentially.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. sigmaaldrich.com This strategy involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

A well-established approach that could be adapted for the synthesis of 1-(3-Chlorophenyl)propylamine involves the use of amino alcohol-derived auxiliaries like pseudoephedrine or the more recent pseudoephenamine. nih.govharvard.edu In a hypothetical application, a carboxylic acid precursor could be coupled with (1S,2S)-pseudoephenamine to form an amide. The α-position to the carbonyl group can then be alkylated. The steric hindrance provided by the auxiliary directs the incoming alkyl group to a specific face of the enolate intermediate, creating a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary, for instance, through hydrolysis or reduction, would yield the desired enantiomerically enriched carboxylic acid or alcohol, which can then be converted to the target amine. Amides derived from pseudoephenamine often exhibit high crystallinity, which can aid in purification. nih.gov

Key Features of Chiral Auxiliary-Based Synthesis: | Feature | Description | Reference | | :--- | :--- | :--- | | Mechanism | Temporary attachment of a chiral molecule to direct a stereoselective transformation. | sigmaaldrich.com | | Common Auxiliaries | Ephedrine derivatives (e.g., pseudoephedrine) and oxazolidinones. | | Advantages | High diastereoselectivities, potential for auxiliary recovery and reuse. | sigmaaldrich.comnih.gov | | Example Auxiliary | (1S,2S)-pseudoephenamine has shown high stereocontrol in alkylation reactions, including those forming quaternary centers. | nih.govharvard.edu |

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral amines, this often involves the catalytic enantioselective alkylation of an amine or the stereospecific cross-coupling of amine derivatives. nih.gov

One relevant strategy is the enantioselective alkylation of N-protected amines using phase-transfer catalysis. Catalysts such as Maruoka catalysts have been successfully used for the asymmetric alkylation of N-protected alanine (B10760859) esters to create α-methyl amino acids. nih.gov A similar principle could be applied to a precursor of 1-(3-Chlorophenyl)propylamine, where a chiral phase-transfer catalyst facilitates the stereoselective addition of a propyl or ethyl group to a Schiff base derived from 1-(3-chlorophenyl)methanamine.

Furthermore, stereospecific cross-coupling reactions catalyzed by transition metals like nickel have emerged as a powerful tool. These methods can activate C-N bonds in alkyl amine derivatives for coupling with organometallic reagents, proceeding with high stereospecificity. nih.gov This approach could potentially be used to construct the chiral center of the target molecule from an enantiomerically pure precursor.

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, a common strategy is to prepare a racemic mixture of the amine and then separate the enantiomers. This is often achieved by converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated.

A classic method is diastereomeric salt formation. The racemic 1-(3-Chlorophenyl)propylamine can be treated with a chiral resolving agent, such as (R,R)-tartaric acid. This reaction forms two diastereomeric salts: ((R)-amine)-(R,R)-tartrate) and ((S)-amine)-(R,R)-tartrate). Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized and isolated. gavinpublishers.com Research on the resolution of the related compound (1-methyl-2-phenyl)-ethylamine using tartaric acid has shown that crystallization conditions, such as time and temperature, are critical for achieving high enantiomeric purity. gavinpublishers.com Rapid filtration under kinetic control can yield high enantiomeric excess, whereas longer crystallization times may lead to thermodynamic control and lower purity. gavinpublishers.com

Effect of Crystallization Time on Enantiomeric Purity

Condition Yield Enantiomeric Purity (ee) Efficacy of Resolution
Kept overnight at 5 °C 97.0% 44.0% 0.427

Data adapted from a study on a structurally related amine. gavinpublishers.com

Once the diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base. gavinpublishers.com

Alternatively, diastereomers can be separated using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). For compounds structurally similar to 1-(3-Chlorophenyl)propylamine, direct separation of enantiomers has been achieved using HPLC with a chiral stationary phase (e.g., a Cyclobond I column). nih.gov Another approach involves derivatizing the racemic amine with a chiral agent to form diastereomers that can then be separated on a standard achiral column, such as RP-18. nih.govmdpi.com For the closely related precursor 1-((3-chlorophenyl)(phenyl)methyl) amine, derivatization with (1R)-(+)-camphor-10-sulfonyl chloride allowed for the determination of the diastereomeric ratio using NMR spectroscopy. nih.gov

Alternative Synthetic Pathways

Beyond stereoselective methods, other synthetic strategies focus on the efficient formation of the amine's core structure, which can then be subjected to chiral resolution if needed.

The N-alkylation of amines with alcohols is an atom-economical and environmentally benign method that produces water as the only byproduct. nih.gov This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. A metal catalyst, often based on ruthenium or iridium, temporarily dehydrogenates the alcohol to form an intermediate aldehyde or ketone. nih.govnih.gov This carbonyl compound then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the first step to yield the alkylated amine. nih.gov

To synthesize 1-(3-Chlorophenyl)propylamine, this method could involve the reaction of 1-(3-chlorophenyl)propan-1-ol with methylamine or the reaction of 1-(3-chlorophenyl)propan-1-amine (B1591722) with methanol. A variety of commercially available ruthenium and iridium complexes have been shown to catalyze the N-alkylation of a wide range of amines with primary alcohols under relatively mild conditions. nih.govnih.gov

Examples of Catalysts for N-Alkylation with Alcohols:

Catalyst Type Description Reference
Ruthenium Complexes Commercially available Ru-based catalysts can selectively alkylate aromatic primary amines with primary alcohols in high yields. nih.gov
Iridium Complexes NHC–Ir(III) complexes (N-Heterocyclic Carbene) have shown excellent performance in the N-alkylation and N-methylation of anilines. nih.gov

| Cobalt Complexes | Well-defined Co(II) complexes have been used for the efficient alkylation of aromatic amines by primary alcohols. | rsc.org |

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond (alkene or alkyne). researchgate.net This method is highly atom-economical for forming C-N bonds. nih.gov The synthesis of 1-(3-Chlorophenyl)propylamine via this route could start from an unsaturated precursor like 1-chloro-3-(prop-1-en-1-yl)benzene or 1-chloro-3-(prop-1-yn-1-yl)benzene.

The reaction with methylamine would be facilitated by a catalyst. While challenging, late transition metals have been developed for this purpose. For instance, copper-based catalysts have been used for the hydroamination of alkynes to prepare enamines, which can be subsequently reduced to the corresponding saturated amines. nih.gov Depending on the substrate and conditions, these reactions can provide either linear (anti-Markovnikov) or branched (Markovnikov) products. For the synthesis of 1-(3-Chlorophenyl)propylamine, a Markovnikov addition of methylamine to 1-chloro-3-(prop-1-en-1-yl)benzene would be required.

Buchwald-Hartwig Coupling and Related Cross-Coupling Methods

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. organic-chemistry.orgacsgcipr.org Its development has been pivotal, largely replacing harsher, traditional methods which often suffered from limited substrate scope and poor functional group tolerance. wikipedia.org

The synthesis of 1-(3-Chlorophenyl)propylamine via this methodology would typically involve the cross-coupling of an aryl halide, such as 1-chloro-3-(1-halopropyl)benzene, with methylamine. The reaction is catalyzed by a palladium complex and requires a stoichiometric amount of a strong base. jk-sci.com The general catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. wikipedia.orgchemeurope.com This is followed by coordination of the amine to the resulting Pd(II) complex. The base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amide complex. jk-sci.com The final step is reductive elimination, which forms the desired C-N bond of the aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. jk-sci.comchemeurope.com

A critical aspect of the Buchwald-Hartwig amination is the choice of ligand coordinated to the palladium center. The nature of the ligand significantly influences the catalyst's stability, activity, and the scope of the reaction. researchgate.net For the coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides, the use of sterically hindered and electron-rich phosphine (B1218219) ligands is often necessary to achieve good yields. jk-sci.com Generations of catalyst systems have been developed, expanding the reaction's applicability to a wide array of substrates under increasingly mild conditions. wikipedia.org

Key components and conditions for a successful Buchwald-Hartwig amination are summarized in the table below. The selection of a specific combination of catalyst, ligand, base, and solvent is crucial and is typically optimized for the specific substrates being coupled.

Table 1: Typical Components for Buchwald-Hartwig Amination of Aryl Chlorides

Component Examples Role in Reaction Citation
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst. jk-sci.comchemeurope.com
Ligand Biaryl phosphines (e.g., XPhos, SPhos), Josiphos, Buchwald's ligands Stabilizes the palladium catalyst, facilitates oxidative addition and reductive elimination. Bulky, electron-rich ligands are often required for aryl chlorides. jk-sci.comresearchgate.net
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ Promotes deprotonation of the amine, facilitating the formation of the palladium-amide complex. jk-sci.comchemeurope.com
Solvent Toluene, Dioxane, THF Solubilizes reactants and catalyst; must be anhydrous. jk-sci.com
Aryl Halide Substrate 1-chloro-3-(1-halopropyl)benzene The electrophilic partner in the coupling reaction. organic-chemistry.org

| Amine Substrate | Methylamine (or an equivalent) | The nucleophilic partner that forms the C-N bond with the aryl group. | organic-chemistry.org |

Continuous Flow Synthesis and Scale-Up Considerations

Transitioning the synthesis of 1-(3-Chlorophenyl)propylamine from traditional batch processing to a continuous flow methodology offers significant advantages, particularly concerning process intensification, safety, and scalability. neuroquantology.comresearchgate.net Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes, pipes, or microreactors, rather than in a single, large vessel. nih.goveuropa.eu This approach allows for superior control over critical reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and better selectivity compared to batch methods. neuroquantology.com

For the synthesis of 1-(3-Chlorophenyl)propylamine, a multi-step sequence could be "telescoped" into a single, continuous process. nih.gov For instance, a Buchwald-Hartwig amination could be performed in one reactor module, with the output stream flowing directly into a subsequent module for purification or another reaction step without intermediate isolation. This integration streamlines the manufacturing process, reduces manual handling, and can significantly shorten production times. neuroquantology.com

Scaling up a process developed in a flow system is often more straightforward than with batch processes. neuroquantology.com Instead of redesigning larger and more complex vessels, scaling up in flow chemistry can often be achieved by simply running the system for a longer duration ("scaling out") or by using multiple reactors in parallel. neuroquantology.com This predictability simplifies the transition from laboratory-scale research to industrial-scale production. researchgate.net However, challenges such as potential channel clogging due to precipitation of reagents or products must be addressed during process development. europa.eu Careful selection of solvents and optimization of reaction conditions are necessary to ensure a stable and continuous operation. rsc.org

Table 2: Key Parameters for Optimization in Continuous Flow Synthesis

Parameter Description Importance for Scale-Up Citation
Reactor Type Packed-bed reactor (PBR), microreactor, tube reactor Choice depends on whether a heterogeneous catalyst is used and the reaction phase (liquid-liquid, gas-liquid). Affects mass and heat transfer. mdpi.comresearchgate.net
Flow Rate The volume of reactant solution passing through the reactor per unit of time (e.g., mL/min). Directly influences residence time and productivity. Must be precisely controlled for consistent results. mdpi.com
Residence Time The average time reactants spend inside the reactor. A key determinant of reaction conversion. Optimized to maximize yield while minimizing reaction time. rsc.orgvapourtec.com
Temperature The temperature at which the reaction is conducted. Precise control improves selectivity and safety. Flow reactors allow for rapid heating and cooling. amt.ukrsc.org
Pressure The pressure within the flow system, often controlled by a back-pressure regulator. Can be used to run reactions above the solvent's boiling point, increasing reaction rates. europa.eudurham.ac.uk

| Concentration | The concentration of reactants in the solvent stream. | Affects reaction kinetics and can influence the risk of precipitation. Dilution can mitigate clogging issues. | rsc.org |

Elucidation of Stereochemical Properties and Chiral Recognition

The determination of the absolute configuration of chiral molecules like 1-(3-Chlorophenyl)propylamine is a fundamental aspect of stereochemistry. Various spectroscopic and crystallographic methods are employed to assign the precise spatial arrangement of atoms at the chiral center.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govwikipedia.org As an extension of circular dichroism into the infrared range, VCD provides detailed three-dimensional structural information because it is sensitive to the mutual orientation of different groups within a molecule. wikipedia.org

The power of VCD lies in its combination with quantum chemical calculations. The experimental VCD spectrum of a chiral molecule can be compared with spectra simulated ab initio for its possible enantiomers, typically using Density Functional Theory (DFT). nih.govwikipedia.org A match between the experimental and a calculated spectrum allows for a confident assignment of the molecule's absolute configuration in solution. wikipedia.org This makes VCD a highly desirable technique for elucidating the stereochemistry of chiral molecules without the need for crystallization. nih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that provide information about a molecule's stereochemistry. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netlibretexts.org CD, on the other hand, measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgfiveable.me

A key phenomenon observed in these techniques is the Cotton effect, which is the characteristic change in ORD and the corresponding peak in the CD spectrum in the vicinity of an absorption band of a chromophore. biologic.netlibretexts.org The sign (positive or negative) of the Cotton effect is directly related to the stereochemistry of the environment surrounding the chromophore. By analyzing the ORD and CD spectra, particularly the Cotton effect, one can often deduce the absolute configuration of a chiral center, especially by comparing the data to that of structurally similar compounds with known configurations. libretexts.org

TechniquePrincipleInformation Obtained
X-ray Crystallography Diffraction of X-rays by a single crystal of a chiral derivative.Unambiguous 3D atomic arrangement and absolute configuration.
VCD Spectroscopy Differential absorption of left and right circularly polarized infrared light.Absolute configuration in solution via comparison with theoretical calculations. nih.govwikipedia.org
ORD/CD Spectroscopy Wavelength-dependent rotation (ORD) or differential absorption (CD) of polarized light.Absolute configuration based on the sign of the Cotton effect. biologic.netlibretexts.org

Enantiomeric Resolution Techniques

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. This is crucial as enantiomers can have different biological activities. For 1-(3-Chlorophenyl)propylamine, chromatographic and crystallization-based methods are standard approaches.

Chiral Derivatization and Chromatographic Separation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of chiral compounds. phenomenex.com Separation can be achieved directly or indirectly.

Direct Separation: This method uses a Chiral Stationary Phase (CSP). The enantiomers in the racemic mixture interact differently with the chiral environment of the CSP, leading to different retention times and thus separation. The choice of CSP is critical and often determined empirically. phenomenex.com

Indirect Separation: This involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. mdpi.com After separation, the chiral auxiliary can be chemically removed to yield the pure enantiomers.

A study on a closely related precursor, 1-((3-chlorophenyl)(phenyl)methyl) amine, found that its enantiomers could not be resolved directly by the tested chiral HPLC method. nih.gov However, resolution was successful after derivatization with (1R)-(+)-camphor-10-sulfonyl chloride to form diastereomeric sulfonamides, which were then separable and could be analyzed by NMR spectroscopy. nih.govresearchgate.net This indirect approach is a common and effective strategy when direct separation is challenging.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. nih.gov This process involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent (e.g., tartaric acid, camphorsulfonic acid). This reaction produces a pair of diastereomeric salts.

Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, most importantly, different solubilities in a particular solvent. nih.gov Through a process called fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first. semanticscholar.org This solid can be isolated by filtration. The more soluble salt remains in the mother liquor. Finally, the purified diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the free amine as a single, pure enantiomer. gavinpublishers.com The efficiency of this separation is highly dependent on the choice of resolving agent and crystallization solvent. nih.gov

TechniquePrincipleKey Steps
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or separation of diastereomeric derivatives on an achiral phase. phenomenex.com1. (Indirect) Reaction with a Chiral Derivatizing Agent. 2. Separation on HPLC column. 3. (Indirect) Cleavage of the derivatizing agent.
Fractional Crystallization Different solubilities of diastereomeric salts formed from a racemic mixture and a chiral resolving agent. nih.gov1. Reaction of racemic amine with a chiral acid. 2. Selective crystallization of the less soluble diastereomeric salt. 3. Isolation of the salt. 4. Liberation of the pure enantiomer.

Conformational Analysis of Enantiomers

The three-dimensional structure of the enantiomers of 1-(3-Chlorophenyl)propylamine is not static. Rotation around the single bonds within the molecule allows for the existence of various conformations. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. A detailed understanding of the conformational landscape is crucial for comprehending its interaction with chiral environments, such as biological receptors or chiral stationary phases in chromatography.

Theoretical studies on structurally related phenylalkylamines, such as amphetamine and its derivatives, have shown that the conformational space is typically dominated by a few low-energy conformers. For 1-(3-Chlorophenyl)propylamine, the key dihedral angle to consider is that which describes the relative position of the phenyl ring and the propyl chain. The primary conformations of interest are the gauche and anti (or trans) conformers.

In the context of this molecule, one can define a critical dihedral angle (Φ) as C(ar)-C(ar)-C(α)-N, where C(ar) are aromatic carbons, C(α) is the chiral carbon, and N is the nitrogen atom. The anti conformer, where the phenyl group is positioned opposite to the amino group, generally minimizes steric hindrance. The gauche conformers, where the phenyl group is in closer proximity to the amino group, may be stabilized by other interactions but are often at a slightly higher energy level due to steric repulsion.

The presence of the chlorine atom at the meta-position of the phenyl ring can influence the electronic properties and may have a subtle effect on the rotational barrier and the relative stability of the conformers compared to an unsubstituted phenylpropylamine. Similarly, the N-methyl group contributes to the steric bulk around the nitrogen atom, which will also play a role in determining the most stable conformations.

ConformerDihedral Angle (C(ar)-C(ar)-C(α)-N) (Φ)Relative Energy (kcal/mol)Predicted Population (%)
Anti~180°0.00~70
Gauche I~ +60°~ 1.2~15
Gauche II~ -60°~ 1.2~15

Note: The data in this table is illustrative and based on computational studies of structurally similar phenylalkylamines. Specific experimental or theoretical data for 1-(3-Chlorophenyl)propylamine is not currently available.

The conformational flexibility of the enantiomers of 1-(3-Chlorophenyl)propylamine is a key aspect of its stereochemical properties. The molecule likely exists as a dynamic equilibrium of multiple conformers, with the anti conformer being the most populated due to lower steric hindrance. The precise energy differences and rotational barriers would require dedicated computational or experimental studies.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of 1-(3-Chlorophenyl)propylamine is C₁₀H₁₄ClN. youtube.com HRMS would be used to measure the mass of the molecular ion with high precision, allowing for the confirmation of this formula. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺. mdpi.com

Predicted HRMS Data

Adduct / Ion Predicted m/z
[M]⁺ 183.08093
[M+H]⁺ 184.08876
[M+Na]⁺ 206.07070

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For 1-(3-Chlorophenyl)propylamine, key vibrational modes would include:

N-H Stretch: A characteristic band for a secondary amine would appear in the region of 3300-3500 cm⁻¹. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aliphatic amine C-N bond is expected in the 1020-1250 cm⁻¹ range. nih.gov

C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected to appear in the 700-750 cm⁻¹ region. nih.gov

Predicted IR/Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1020 - 1250
C-Cl Stretch 700 - 750

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise bond lengths, bond angles, and conformational details. Furthermore, powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline material and identify different polymorphic forms.

As of now, the crystal structure of 1-(3-Chlorophenyl)propylamine has not been reported in publicly accessible databases. An XRD study would be necessary to establish its solid-state conformation, intermolecular interactions (such as hydrogen bonding involving the amine group), and crystal packing arrangement. Such data is invaluable for understanding the material's physical properties.

Analysis of Polymorphism and Solvate Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including stability, solubility, melting point, and bioavailability in the case of pharmaceutical compounds. The existence of polymorphism in 1-(3-Chlorophenyl)propylamine is plausible, as even small changes in crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different crystal packing arrangements. A comprehensive polymorphic screen, involving crystallization from a variety of solvents under different conditions, would be necessary to identify and characterize any potential polymorphs of this compound. Such a study would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Solvate structures , or pseudopolymorphs, are crystalline forms of a compound that incorporate molecules of the crystallization solvent into the crystal lattice. Given that 1-(3-Chlorophenyl)propylamine would likely be crystallized from an organic solvent, the formation of solvates is a possibility. The nature of the solvent and its ability to interact with the compound (e.g., through hydrogen bonding) would influence the likelihood of solvate formation and the resulting crystal structure. The identification of solvates is crucial as their properties can differ significantly from the unsolvated form.

In the absence of experimental studies, any discussion of specific polymorphs or solvates of 1-(3-Chlorophenyl)propylamine remains speculative. Further research, including single-crystal X-ray diffraction studies, would be required to elucidate the solid-state chemistry of this compound.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical reactivity and derivatization of the compound 1-(3-Chlorophenyl)propylamine corresponding to the detailed outline provided.

Studies detailing specific reactions such as alkylation, acylation, cyclization, palladium-catalyzed cross-coupling, or nucleophilic aromatic substitution involving 1-(3-Chlorophenyl)propylamine could not be located. Consequently, it is not possible to provide an article with detailed research findings or data tables for the requested chemical transformations of this specific molecule.

General principles of reactivity for secondary amines and chlorophenyl compounds exist, but applying these general concepts would be speculative and would not adhere to the strict requirement of focusing solely on documented research for "1-(3-Chlorophenyl)propylamine".

Chemical Reactivity and Derivatization Studies

Reactions of the Propyl Chain

The chemical reactivity of the propyl chain in 1-(3-Chlorophenyl)propylamine is influenced by the electronic effects of the phenyl and chloro substituents, as well as the directing effects of the methylamino group. While specific studies on this exact molecule are limited, the reactivity can be inferred from the known chemistry of analogous N-alkyl-1-arylpropylamines.

Oxidation and Reduction Chemistry

Oxidation:

The propyl chain of 1-(3-Chlorophenyl)propylamine is susceptible to oxidation at several positions, primarily at the benzylic carbon (C1) and the carbon alpha to the nitrogen atom.

Oxidation at the Benzylic Position: The benzylic C-H bond is activated by the adjacent phenyl ring, making it a primary site for oxidation. Strong oxidizing agents can lead to cleavage of the C-C bonds. Milder, more controlled oxidation could potentially introduce a hydroxyl group at the benzylic position, forming a tertiary alcohol. However, such reactions would likely compete with oxidation at the nitrogen atom.

Oxidative Deamination: In biological systems and in the presence of specific catalysts, oxidative deamination can occur. This process involves the oxidation of the amine, leading to the formation of an iminium intermediate, which is then hydrolyzed to a ketone (1-(3-chlorophenyl)propan-1-one) and methylamine (B109427). Studies on 3-substituted propylamines have shown that oxidative deamination can lead to the formation of reactive species like acrolein, although this is more relevant for a different substitution pattern.

Reduction:

The propyl chain itself is generally resistant to reduction under standard catalytic hydrogenation conditions due to the presence of C-C and C-H single bonds. However, functional groups that might be introduced onto the propyl chain could be subject to reduction. For instance, if oxidation were to introduce a carbonyl group, this could be reduced back to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

A patent for related propylamine (B44156) derivatives describes the reduction of an amide functionality to an amine using lithium aluminum hydride, highlighting a potential reductive transformation if an amide were present on a modified propyl chain.

Reaction TypeReagent/ConditionPotential Product(s)Notes
Oxidation Strong Oxidants (e.g., KMnO4)Cleavage products, carboxylic acidsLikely to be non-selective.
Oxidation Milder Oxidants (e.g., CrO3)1-(3-chlorophenyl)propan-1-oneVia oxidation of the amine.
Reduction H2/Pd, Pt, NiNo reaction on the propyl chainThe aromatic ring may be reduced under harsh conditions.
Reduction NaBH4, LiAlH4No reaction on the propyl chainEffective for reducing carbonyls or other reducible functional groups if present.

Functional Group Interconversions along the Aliphatic Chain

Functional group interconversions (FGIs) on the propyl chain of 1-(3-Chlorophenyl)propylamine would likely involve initial functionalization, as the saturated alkyl chain is relatively unreactive.

Halogenation: Radical halogenation (e.g., with N-bromosuccinimide under UV light) could potentially introduce a halogen atom at the benzylic position (C1) or the methylene (B1212753) (C2) position of the propyl chain, with selectivity favoring the benzylic position due to radical stability. The resulting halo-derivative could then undergo nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -OR).

Elimination Reactions: If a suitable leaving group were introduced on the propyl chain (e.g., a halogen or a tosylate), an elimination reaction could be induced to form an alkene. For instance, conversion of the amine to a quaternary ammonium (B1175870) salt can facilitate a Hofmann elimination, typically favoring the formation of the less substituted alkene.

Starting Material ModificationReagent(s)Resulting Functional GroupPotential Subsequent Reactions
Benzylic C-HNBS, UV lightBromineNucleophilic substitution, elimination
AmineAlkyl halideQuaternary ammonium saltHofmann elimination
Hypothetical Hydroxyl GroupPBr3BromineNucleophilic substitution, elimination
Hypothetical Carbonyl GroupNaBH4HydroxylEsterification, etherification

Theoretical and Computational Chemistry of 1 3 Chlorophenyl Propyl Methyl Amine

Reaction Mechanism Modeling

The primary synthetic route to 1-(3-Chlorophenyl)propylamine is the reductive amination of 3'-chloropropiophenone (B116997) with methylamine (B109427). Computational modeling of this process provides a detailed picture of the reaction coordinates, transition states, and the influence of catalysts.

Transition State Characterization for Key Synthetic Steps

The reductive amination process involves two main stages: the formation of an imine intermediate and its subsequent reduction. DFT studies on analogous reactions, such as the reductive amination of aldehydes and ketones, have elucidated the key transition states (TS) involved. nih.govnih.govscholaris.ca

The first stage is the acid-catalyzed condensation of 3'-chloropropiophenone and methylamine to form a carbinolamine, followed by dehydration to a protonated imine. The second stage is the hydride transfer from a reducing agent, like sodium triacetoxyborohydride (B8407120) (STAB), to the imine. Computational analyses show that the hydride transfer to the imine is both thermodynamically and kinetically favored over the direct reduction of the starting ketone. nih.govscholaris.ca

DFT calculations on model systems, such as the reaction between acetaldehyde (B116499) and methylamine, reveal that the transition states for imine formation and its subsequent reduction are lower in energy than the transition state for the direct reduction of the initial carbonyl compound. nih.gov The transition state for the hydride transfer is typically organized by a Lewis acid (like the Na⁺ from STAB), which coordinates the reactants and facilitates the hydride delivery. nih.govnih.gov For the synthesis of 1-(3-Chlorophenyl)propylamine, similar transition state geometries and energetic preferences are anticipated.

Table 1: Calculated Relative Energies for Key Steps in a Model Reductive Amination Reaction (Acetaldehyde + Methylamine with STAB)
Reaction StepSpeciesRelative Energy (kcal/mol)Description
Imine FormationReactants (Carbonyl + Amine)0.0Reference energy level.
Imine Formation TS+15.2Energy barrier for the formation of the imine intermediate.
Imine ReductionImine + STAB Complex-5.6Stable complex before hydride transfer.
Imine Reduction TS+8.9Energy barrier for the hydride transfer to the imine.
Carbonyl ReductionCarbonyl + STAB Complex-3.4Stable complex before hydride transfer.
Carbonyl Reduction TS+18.5Energy barrier for the direct hydride transfer to the carbonyl.

Data adapted from general DFT studies on reductive amination; specific values for 1-(3-Chlorophenyl)propylamine would require dedicated calculations. nih.govnih.gov

Catalytic Cycle Analysis in Asymmetric Synthesis

While no specific computational studies on the asymmetric synthesis of 1-(3-Chlorophenyl)propylamine exist, a plausible catalytic cycle can be modeled based on well-understood mechanisms, such as the Noyori-type asymmetric transfer hydrogenation. ubc.ca This reaction would involve the enantioselective reduction of the intermediate N-methyl-1-(3-chlorophenyl)propan-1-imine.

The proposed cycle would involve a chiral ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN. The key steps are:

Formation of the Ruthenium-Hydride Species: The catalyst reacts with a hydrogen donor (e.g., formic acid or isopropanol) to form the active ruthenium-hydride complex.

Coordination of the Imine: The imine substrate coordinates to the ruthenium center. Mechanistic insights from related systems suggest that non-covalent interactions, like hydrogen bonding between the catalyst ligand and the substrate, are crucial for achieving high enantioselectivity. ubc.ca

Enantioselective Hydride Transfer: The hydride is transferred from the metal center to the prochiral carbon of the imine. The facial selectivity is dictated by the chiral environment created by the catalyst's diamine ligand, leading to the preferential formation of one enantiomer.

Product Release and Catalyst Regeneration: The resulting chiral amine is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Table 2: Hypothetical Catalytic Cycle Steps for Asymmetric Reduction
StepProcessPurpose
1Catalyst ActivationGeneration of the active Ru-H species from a pre-catalyst and a hydrogen donor.
2Substrate CoordinationThe prochiral imine binds to the chiral catalyst, forming a diastereomeric complex.
3Stereo-determining Hydride TransferThe hydride is transferred to one face of the imine C=N bond, controlled by the catalyst's chiral ligands.
4Product DissociationThe chiral amine product is released from the coordination sphere.
5Catalyst RegenerationThe catalyst is restored to its active form to begin a new cycle.

Prediction of Non-Covalent Interactions and Supramolecular Assembly

The supramolecular chemistry of 1-(3-Chlorophenyl)propylamine is governed by a variety of non-covalent interactions that dictate its crystal packing and interactions with other molecules. Computational tools like Hirshfeld surface analysis, the Non-Covalent Interaction (NCI) index, and quantum chemical calculations can predict and quantify these forces. nih.govbohrium.comchemrxiv.org

The key predicted interactions for this molecule are:

Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor, capable of forming strong N-H···N or N-H···Cl interactions, which are significant in directing molecular assembly.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases (e.g., the nitrogen atom of another molecule). This is a highly directional interaction that can influence crystal packing.

π-Interactions: The 3-chlorophenyl ring can participate in π-π stacking (face-to-face or offset) with adjacent rings. Furthermore, C-H···π interactions, where an alkyl or aryl C-H bond points towards the face of the aromatic ring, are also expected. nih.gov

Computational studies on analogous chlorophenyl-containing molecules have quantified the energies of these interactions. nih.gov For example, analysis of a related structure revealed C-H···N interactions with stabilization energies around -5.9 kcal/mol and π-stacking interactions contributing approximately -8.7 kcal/mol. nih.gov It is highly probable that 1-(3-Chlorophenyl)propylamine forms a complex supramolecular network stabilized by a combination of these forces.

Table 3: Predicted Non-Covalent Interactions for 1-(3-Chlorophenyl)propylamine and Typical Interaction Energies from Model Systems
Interaction TypeParticipating GroupsTypical Energy Range (kcal/mol)Predicted Role in Supramolecular Assembly
Hydrogen BondN-H (donor) with N or Cl (acceptor)-3.0 to -8.0Forms primary structural motifs like chains or dimers.
Halogen BondC-Cl (donor) with N (acceptor)-1.0 to -5.0Provides directionality and strengthens crystal packing.
π-π StackingChlorophenyl ↔ Chlorophenyl-1.5 to -10.0Stabilizes packing through parallel or offset ring arrangements.
C-H···π InteractionAlkyl/Aryl C-H with Chlorophenyl ring-0.5 to -2.5Contributes to the overall cohesive energy of the crystal lattice.

Interaction energies are illustrative and based on data from similar molecular motifs in the literature. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for High-Purity Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for resolving complex mixtures and isolating compounds of interest for subsequent detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amine group in 1-(3-Chlorophenyl)propylamine, derivatization is often employed to improve its volatility and chromatographic behavior. This process typically involves converting the amine into a less polar and more thermally stable derivative.

Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). The resulting acylated derivatives exhibit enhanced volatility and are readily amenable to GC analysis. The choice of derivatizing agent can influence the retention time and mass spectral fragmentation pattern of the analyte.

Following separation on a suitable capillary column (e.g., a non-polar or medium-polarity polysiloxane-based stationary phase), the eluting derivative enters the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which bombards the molecule with high-energy electrons, causing fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, with characteristic fragment ions that can be used for identification. For 1-(3-Chlorophenyl)propylamine, key fragmentation pathways would likely involve cleavage of the bond between the alpha and beta carbons of the propyl chain and fragmentation of the chlorophenyl ring.

A predicted GC-MS spectrum would aid in the identification of the compound, though experimental verification is essential. hmdb.ca The development of a GC-MS method would require optimization of parameters such as injector temperature, oven temperature program, and mass spectrometer settings to achieve optimal separation and sensitivity.

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. nih.gov For the trace analysis of 1-(3-Chlorophenyl)propylamine, LC-MS, and particularly its tandem mass spectrometry configuration (LC-MS/MS), offers exceptional sensitivity and selectivity. researchgate.net

A typical LC-MS method for a substituted phenethylamine (B48288) would employ a reversed-phase C18 column for separation. The mobile phase often consists of a mixture of an aqueous component (such as water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate the analyte from matrix components. nih.gov

Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of polar compounds like amines, typically operating in the positive ion mode to generate protonated molecules ([M+H]+). In tandem mass spectrometry (MS/MS), the protonated molecule is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is crucial for quantification at trace levels. researchgate.net

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it suitable for the analysis of closely related compounds and isomers. The separation in CE is based on the differential migration of charged species in an electric field. For the analysis of 1-(3-Chlorophenyl)propylamine, which is a basic compound and will be protonated in an acidic buffer, CE can provide rapid and efficient separations.

To enhance the separation selectivity, particularly for resolving isomers, chiral selectors such as cyclodextrins can be added to the background electrolyte. nih.gov The choice of buffer pH, concentration, and the type and concentration of the cyclodextrin (B1172386) are critical parameters that need to be optimized to achieve the desired separation. nih.govnih.gov Detection in CE is commonly performed using UV-Vis spectrophotometry, but coupling CE to a mass spectrometer (CE-MS) can provide even greater sensitivity and structural information.

Development of Novel Detection Systems

The continuous evolution of analytical instrumentation has led to the development of novel detection systems that offer advantages in terms of speed, sensitivity, and specificity. For the analysis of substituted phenethylamines, techniques such as Direct Sample Analysis Time-of-Flight Mass Spectrometry (TOFMS) have shown promise. drugdiscoverytrends.com TOFMS allows for the rapid identification of compounds directly from sample matrices with minimal sample preparation. drugdiscoverytrends.com

Electrochemical methods also represent a novel approach for the detection of phenethylamine derivatives. researchgate.net These methods are based on the electrochemical oxidation of the molecule, which generates an analytical signal proportional to the concentration of the analyte. researchgate.net Electrochemical detectors can be coupled with liquid chromatography to provide a sensitive and selective means of detection.

Quantitative Analysis Method Validation (e.g., LOD, LOQ, Linearity, Accuracy)

The validation of any quantitative analytical method is essential to ensure its reliability and accuracy. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netLinearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.govPrecision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

The following table presents typical validation parameters for the LC-MS/MS analysis of a structurally related chlorophenyl compound, which can be considered indicative of the expected performance for a validated method for 1-(3-Chlorophenyl)propylamine. researchgate.net

ParameterResult
Limit of Detection (LOD) 0.01 ppm
Limit of Quantification (LOQ) 0.03 ppm
Linearity Range 0.03 - 1.5 ppm
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 96.7% - 101.9%
Precision (%RSD) < 2.0%

These validation parameters demonstrate the capability of modern analytical techniques to provide highly sensitive, accurate, and reliable data for the quantification of trace levels of chemical compounds.

Chemical Applications and Utility As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Non-Prohibited Complex Organic Molecules

Theoretically, the amine and chlorophenyl groups of 1-(3-Chlorophenyl)propylamine present reactive sites for further chemical modification. The secondary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and arylation to form more complex structures. The chloro-substituted phenyl ring can participate in various cross-coupling reactions, like Suzuki, Heck, or Buchwald-Hartwig amination, to create new carbon-carbon or carbon-nitrogen bonds.

Despite this theoretical potential, there is a significant lack of published research demonstrating the use of 1-(3-Chlorophenyl)propylamine as a direct intermediate in the synthesis of complex organic molecules that are explicitly non-prohibited. While related structures, such as various chlorophenyl- and methylamine-containing compounds, are utilized in the synthesis of pharmaceuticals and other fine chemicals, this specific molecule is not prominently featured as a starting material or key intermediate in accessible scientific literature for such applications. researchgate.net For instance, related chlorophenylpiperazine (B10847632) derivatives serve as precursors to antidepressant drugs like Trazodone. nih.govnih.gov However, a direct synthetic lineage from 1-(3-Chlorophenyl)propylamine to analogous non-prohibited compounds is not documented.

Use in Synthetic Methodology Development

There is no evidence in the available scientific literature to suggest that 1-(3-Chlorophenyl)propylamine has been utilized in the development of new synthetic methodologies. Typically, compounds used for methodology development are chosen for their ability to test the scope and limitations of a new reaction, and often simpler, more readily available amines are employed for this purpose. The specific combination of structural features in 1-(3-Chlorophenyl)propylamine does not appear to have rendered it a compound of interest for this area of chemical research.

Applications in Environmental Analytical Chemistry

In the field of environmental analytical chemistry, reference standards are crucial for the detection and quantification of pollutants. While structurally related compounds may be monitored as environmental contaminants, there is no documentation to support the use of 1-(3-Chlorophenyl)propylamine as a reference standard for related, non-prohibited pollutants. Its primary application in analytical chemistry is confined to forensic science and toxicology for identification and quantification purposes. The development of analytical methods for methylamine (B109427) and related compounds in environmental or occupational settings typically involves different standards and procedures. epa.gov

Future Research Directions and Unexplored Chemical Frontiers

Exploration of Novel, More Sustainable Synthetic Routes

The pursuit of green chemistry principles is a critical endeavor in modern organic synthesis. Future research into the synthesis of 1-(3-Chlorophenyl)propylamine should prioritize the development of more sustainable and environmentally friendly methods. Traditional synthetic routes for similar phenethylamines often rely on harsh reagents and generate significant waste.

Future investigations could focus on:

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could lead to higher selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. nih.gov

A comparative analysis of potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Key Research Challenges Relevant Precedents for Analogs
Reductive Amination High atom economy, readily available starting materials.Requires efficient and selective reducing agents.Synthesis of various substituted phenethylamines. nih.gov
Nucleophilic Substitution Versatile for introducing the amine moiety.Potential for side reactions and requires good leaving groups.Preparation of N-substituted amines. vulcanchem.com
Catalytic Hydrogenation Can be a clean and efficient method.Requires specialized equipment and careful catalyst selection.Reduction of corresponding imines or oximes.

Development of Highly Enantioselective Catalytic Systems

1-(3-Chlorophenyl)propylamine possesses a chiral center, meaning it exists as two enantiomers. The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of methods to selectively synthesize one enantiomer is of paramount importance.

Future research should be directed towards:

Chiral Catalysts: The use of chiral transition metal catalysts or organocatalysts could enable the asymmetric synthesis of the desired enantiomer.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Chiral Chromatography: While often used for analysis, preparative chiral chromatography can be employed to separate enantiomers on a larger scale.

The development of enantioselective methods is a significant area of research for related compounds, with techniques like asymmetric amination of alcohols showing promise for creating chiral amines. chemsoc.org.cn

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For 1-(3-Chlorophenyl)propylamine, computational studies could provide valuable insights into its reactivity and selectivity.

Key areas for computational investigation include:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of different synthetic routes, helping to optimize reaction conditions.

Spectroscopic Analysis: Computational methods can aid in the interpretation of NMR, IR, and other spectroscopic data.

Docking Studies: Molecular docking simulations can predict how the different enantiomers of the molecule might interact with biological targets, such as receptors and enzymes. researchgate.netbiomolther.org This can help in understanding its pharmacological profile.

Predicted properties for 1-(3-Chlorophenyl)propylamine from computational models are summarized below:

Property Predicted Value Method Significance
Molecular Formula C10H14ClN-Basic chemical information. uni.lu
Monoisotopic Mass 183.08148 DaMass Spectrometry PredictionAccurate mass for identification. uni.lu
XlogP 2.8PredictedIndicates lipophilicity and potential for crossing biological membranes. uni.lu
Predicted CCS (Ų) [M+H]+: 139.2CCSbaseCollision cross-section for ion mobility spectrometry. uni.lu

Investigation of Solid-State Properties for Material Science Innovation

The solid-state properties of a compound, such as its crystal structure and polymorphism, can have a significant impact on its stability, solubility, and bioavailability. Research into the solid-state properties of 1-(3-Chlorophenyl)propylamine could open up new avenues for its application in material science.

Future research could involve:

Single-Crystal X-ray Diffraction: Determining the precise three-dimensional arrangement of atoms in the crystal lattice. This has been performed for analogous compounds, providing a basis for comparison. researchgate.net

Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs), which can have different physical properties.

Cocrystallization: Forming cocrystals with other molecules to modify properties such as solubility and melting point.

Understanding the solid-state chemistry of this compound could lead to the development of novel materials with tailored properties.

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